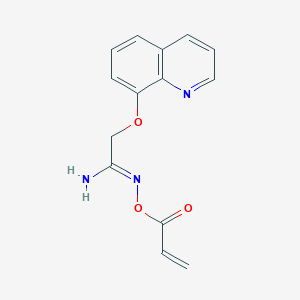
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide: is a synthetic organic compound that features both a quinoline moiety and an acryloyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxyacetic Acid: This can be achieved by reacting quinoline-8-ol with chloroacetic acid under basic conditions.
Conversion to Acetimidamide: The quinolin-8-yloxyacetic acid is then converted to its corresponding acetimidamide using appropriate reagents such as thionyl chloride followed by reaction with ammonia.
Acryloyloxy Group Introduction: The final step involves the esterification of the acetimidamide with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the acryloyloxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Chemistry: The acryloyloxy group allows for polymerization reactions, making it useful in creating novel polymeric materials.
Catalysis: The quinoline moiety can act as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, particularly against bacterial strains.
Drug Development: Its unique structure makes it a candidate for drug discovery, especially in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism by which N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects is largely dependent on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Polymerization: The acryloyloxy group undergoes radical polymerization, forming long polymer chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Quinolin-8-yloxyacetic Acid: Shares the quinoline moiety but lacks the acryloyloxy group.
Acryloyloxyacetic Acid: Contains the acryloyloxy group but lacks the quinoline moiety.
Uniqueness: N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline and acryloyloxy functionalities, which confer both biological activity and polymerization potential.
Eigenschaften
Molekularformel |
C14H13N3O3 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate |
InChI |
InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17) |
InChI-Schlüssel |
IICZDAKWGXISMU-UHFFFAOYSA-N |
Isomerische SMILES |
C=CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


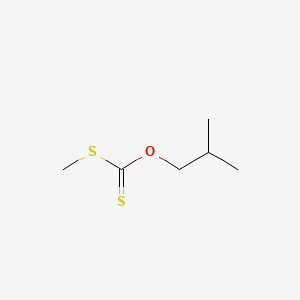
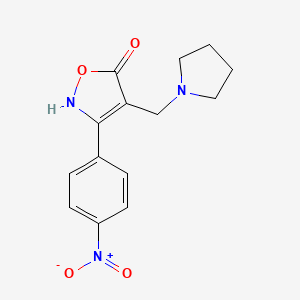
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
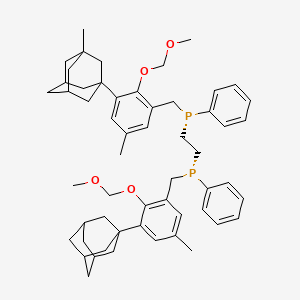


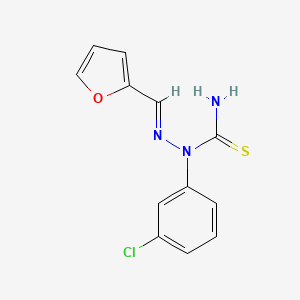
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)
